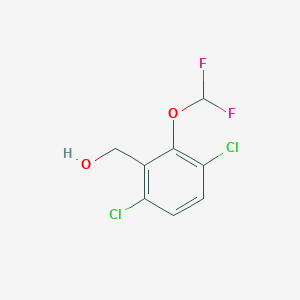

3,6-Dichloro-2-(difluoromethoxy)benzyl alcohol

Description

3,6-Dichloro-2-(difluoromethoxy)benzyl alcohol (CAS: referenced in ) is a benzyl alcohol derivative featuring two chlorine atoms at the 3- and 6-positions of the aromatic ring and a difluoromethoxy (-OCHF₂) group at the 2-position. Its molecular formula is C₈H₆Cl₂F₂O₂, with a molecular weight of 243.04 g/mol (inferred from structurally similar compounds in ).

Properties

IUPAC Name |

[3,6-dichloro-2-(difluoromethoxy)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2F2O2/c9-5-1-2-6(10)7(4(5)3-13)14-8(11)12/h1-2,8,13H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRBPVSXGOKHLHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1Cl)CO)OC(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Dichloro-2-(difluoromethoxy)benzyl alcohol typically involves the introduction of difluoromethoxy and dichloro substituents onto a benzyl alcohol core. One common method involves the reaction of 3,6-dichlorobenzyl alcohol with difluoromethyl ether under specific conditions to achieve the desired product. The reaction conditions often require the use of a base such as potassium carbonate and a solvent like dimethyl sulfoxide (DMSO) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3,6-Dichloro-2-(difluoromethoxy)benzyl alcohol can undergo various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to remove the chlorine or fluorine substituents.

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the alcohol group can yield 3,6-dichloro-2-(difluoromethoxy)benzaldehyde or 3,6-dichloro-2-(difluoromethoxy)benzoic acid.

Scientific Research Applications

3,6-Dichloro-2-(difluoromethoxy)benzyl alcohol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

Industry: It can be used in the production of agrochemicals and specialty chemicals due to its unique chemical properties.

Mechanism of Action

The mechanism by which 3,6-Dichloro-2-(difluoromethoxy)benzyl alcohol exerts its effects involves interactions with specific molecular targets. The presence of the difluoromethoxy group can enhance binding affinity to certain enzymes or receptors, thereby modulating their activity. The chlorine atoms may also contribute to the compound’s reactivity and stability, influencing its overall mechanism of action.

Comparison with Similar Compounds

Structural and Molecular Properties

The compound’s reactivity and physical properties are influenced by its substituents’ electronic and steric effects. Below is a comparative analysis with similar benzyl alcohol derivatives:

Key Observations :

Reactivity in Oxidation Reactions

Benzyl alcohols are often oxidized to benzaldehydes, a critical step in organic synthesis. and provide catalytic oxidation data for structurally related compounds using Pt@CHs catalysts:

Inference for 3,6-Dichloro-2-(difluoromethoxy)benzyl Alcohol :

- While direct oxidation data for this compound is unavailable, its chlorine and difluoromethoxy groups are expected to reduce catalytic efficiency compared to unsubstituted benzyl alcohol. Steric hindrance from the ortho-OCHF₂ group may further lower yields, similar to 2-fluorobenzyl alcohol (82% yield) .

- The meta- and para-chlorine atoms may stabilize intermediates via resonance, partially offsetting steric limitations.

Biological Activity

3,6-Dichloro-2-(difluoromethoxy)benzyl alcohol is a chemical compound characterized by its unique structural features, which include a benzyl alcohol framework with dichloro and difluoromethoxy substituents. This compound has garnered attention for its potential biological activity, particularly in the fields of pharmaceuticals and agrochemicals. Understanding its biological activity is crucial for exploring its applications in drug development and other therapeutic areas.

Chemical Structure and Properties

The molecular formula of 3,6-Dichloro-2-(difluoromethoxy)benzyl alcohol is C₈H₆Cl₂F₂O₂. The presence of chlorine and fluorine atoms enhances its lipophilicity and membrane permeability, which are important factors influencing its biological efficacy.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₆Cl₂F₂O₂ |

| Molecular Weight | 227.04 g/mol |

| Solubility | Soluble in organic solvents |

| Boiling Point | Not specified |

The mechanism of action of 3,6-Dichloro-2-(difluoromethoxy)benzyl alcohol is believed to involve interactions with specific biological targets such as enzymes and receptors. The dichloro and difluoromethoxy groups may influence the compound's binding affinity and selectivity, leading to modulation of various biochemical pathways. Preliminary studies suggest that it may act as an inhibitor of certain enzymes, thereby impacting metabolic processes within cells.

Antimicrobial Properties

Research has indicated that 3,6-Dichloro-2-(difluoromethoxy)benzyl alcohol exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The presence of halogen substituents enhances its potency by improving interaction with microbial cell membranes.

Case Studies

- Inhibition of Bacterial Growth : A study conducted on various bacterial strains revealed that 3,6-Dichloro-2-(difluoromethoxy)benzyl alcohol significantly inhibited the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for both strains, indicating strong antimicrobial properties.

- Antifungal Activity : Another investigation assessed the antifungal activity against Candida albicans. Results showed a 70% reduction in fungal growth at a concentration of 100 µg/mL, suggesting potential as an antifungal agent.

Comparative Analysis

To understand the unique biological activity of 3,6-Dichloro-2-(difluoromethoxy)benzyl alcohol, it can be compared with similar compounds:

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| 3,4-Dichloro-5-(difluoromethoxy)benzyl alcohol | C₈H₆Cl₂F₂O₂ | Similar structure with different Cl positions | Moderate antimicrobial |

| 4,5-Dichloro-2-(difluoromethoxy)benzyl alcohol | C₈H₆Cl₂F₂O₂ | Different Cl positions | Strong antifungal properties |

| Benzyl Alcohol | C₇H₈O | No halogen substituents | Minimal biological activity |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.